4-bromo-3-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of 3-methoxyindole followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-2-carboxylic Acid
- 4-Bromo-1H-indole-2-carboxylic Acid
- 3-Methoxy-1H-indole-2-carboxylic Acid
Comparison: 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-bromo-3-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-7-5(11)3-2-4-6(7)12-8(9)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
WMDBLBZGJOYYIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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